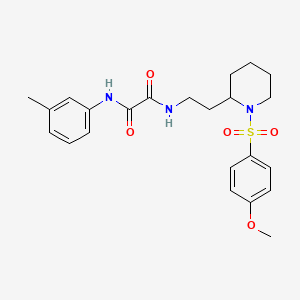

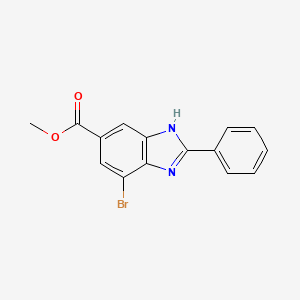

methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate” is a complex organic compound. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is a key component of many functional molecules used in a variety of applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Applications De Recherche Scientifique

Custom-Made Molecules for Near-Infrared Light Absorption

Background: Molecules that selectively absorb near-infrared (NIR) light while remaining colorless and transparent are highly sought after. Such compounds find applications in advanced electronics, photodetectors, and even chemotherapy.

BBL035943’s Role: Researchers have systematically designed a large, complex molecule based on electron orbital symmetry. BBL035943 does not absorb visible light (making it colorless) but efficiently absorbs NIR radiation. This achievement opens up possibilities for tailored materials with semiconducting properties .

Drug Delivery Systems

Background: Efficient drug delivery often requires carrier molecules that can transport therapeutic agents to specific sites. Selective absorption properties are advantageous.

BBL035943’s Role: By incorporating BBL035943 into drug carriers, researchers could create targeted systems. Its NIR absorption might facilitate controlled drug release at specific locations.

Mécanisme D'action

Target of Action

Methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate, also known as BBL035943, is a bioactive compound Benzimidazole derivatives, which bbl035943 is a part of, are known to interact with multiple receptors .

Mode of Action

Benzimidazole derivatives are known to form a covalent adduct with membrane-bound bacterial transpeptidase enzymes, also known as penicillin-binding proteins (pbps), which are involved in the biosynthesis of cell walls . This interaction prevents the formation of the cell wall, leading to cell wall decomposition and death .

Biochemical Pathways

Benzimidazole derivatives are known to have diverse biological activities and can affect multiple biochemical pathways .

Result of Action

Benzimidazole derivatives are known to have diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities .

Propriétés

IUPAC Name |

methyl 7-bromo-2-phenyl-3H-benzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-20-15(19)10-7-11(16)13-12(8-10)17-14(18-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUMQEUYGYXVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide](/img/structure/B2542729.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea](/img/structure/B2542731.png)

![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)

![1-Azaspiro[4.4]nonan-3-ol;hydrochloride](/img/structure/B2542743.png)

![(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide](/img/structure/B2542748.png)